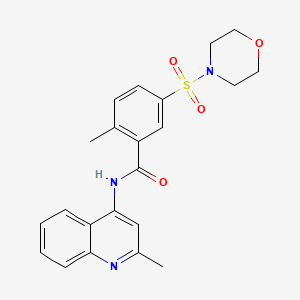
N-(6-methoxypyridin-3-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxypyridin-3-yl)-2-methylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a member of the pyridine class of compounds and has been studied for its ability to act as an analgesic and anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of N-(6-methoxypyridin-3-yl)-2-methylpropanamide is not yet fully understood. However, it is believed to act on the opioid receptors in the brain, leading to the release of endogenous opioids and subsequent pain relief. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(6-methoxypyridin-3-yl)-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, without causing significant adverse effects. It has also been shown to have a protective effect on the liver, reducing liver damage caused by toxic compounds.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(6-methoxypyridin-3-yl)-2-methylpropanamide in lab experiments is its ability to act as a selective analgesic and anti-inflammatory agent, without causing significant adverse effects. Additionally, it has been shown to have a relatively long half-life, making it a potential candidate for sustained-release formulations. However, one limitation of using N-(6-methoxypyridin-3-yl)-2-methylpropanamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several potential future directions for the research on N-(6-methoxypyridin-3-yl)-2-methylpropanamide. One possible avenue of research is the development of novel formulations of N-(6-methoxypyridin-3-yl)-2-methylpropanamide, such as sustained-release formulations, to improve its efficacy and reduce the frequency of dosing. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methoxypyridin-3-yl)-2-methylpropanamide, which may lead to the development of more potent and selective analogs. Finally, there is a need for more studies on the safety and toxicity of N-(6-methoxypyridin-3-yl)-2-methylpropanamide, particularly in long-term use.
Synthesis Methods
The synthesis of N-(6-methoxypyridin-3-yl)-2-methylpropanamide can be achieved through a multi-step process involving the reaction of 6-methoxypyridin-3-amine with 2-methylpropanoyl chloride in the presence of a base. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(6-methoxypyridin-3-yl)-2-methylpropanamide has been the subject of various scientific studies due to its potential as a pharmacological agent. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)10(13)12-8-4-5-9(14-3)11-6-8/h4-7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZDCZKHAOUNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7464903.png)
![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)


